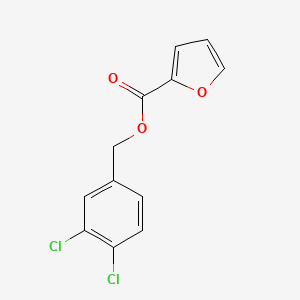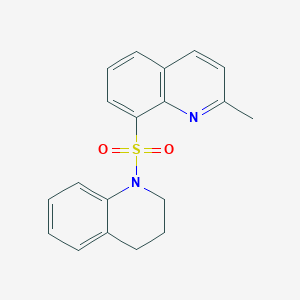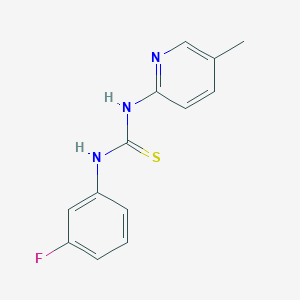
3,4-dichlorobenzyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichlorobenzyl 2-furoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as DCBF and is widely used in the field of biochemistry and pharmacology due to its potential therapeutic benefits. The aim of
Wirkmechanismus
The mechanism of action of 3,4-dichlorobenzyl 2-furoate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. DCBF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby suppressing the growth of cancer cells. DCBF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3,4-dichlorobenzyl 2-furoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DCBF has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, DCBF has been found to have low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dichlorobenzyl 2-furoate in lab experiments is its potential therapeutic benefits. DCBF has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In addition, DCBF has low toxicity and is well-tolerated by animals, making it a safe compound to use in lab experiments. However, one of the limitations of using DCBF in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dichlorobenzyl 2-furoate. One direction is the development of DCBF-based drugs for the treatment of cancer, inflammation, and microbial infections. Another direction is the investigation of the mechanism of action of DCBF and the identification of its molecular targets. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DCBF in vivo, as well as its potential side effects. Finally, the development of more efficient synthesis methods for DCBF could facilitate its use in future research and drug development.
Synthesemethoden
The synthesis of 3,4-dichlorobenzyl 2-furoate involves the reaction of 3,4-dichlorobenzyl chloride with 2-furoic acid in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained in high yield. The chemical structure of 3,4-dichlorobenzyl 2-furoate is shown below:
Wissenschaftliche Forschungsanwendungen
3,4-dichlorobenzyl 2-furoate has been extensively studied for its various applications in scientific research. It has been found to have potential therapeutic benefits in the treatment of various diseases such as cancer, inflammation, and microbial infections. DCBF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DCBF has also been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-3-8(6-10(9)14)7-17-12(15)11-2-1-5-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWYFEWBQOAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)


![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)

